N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a methylsulfonyl group, a phenyl ring, and a nitrobenzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The phenyl ring is coupled to the pyridazine ring through a Suzuki or Heck coupling reaction, using palladium catalysts.
Attachment of the Nitrobenzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its sulfonamide group provides unique chemical reactivity that can be exploited in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-14(18-19-17)12-6-8-13(9-7-12)20-29(26,27)16-5-3-2-4-15(16)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICMIQWVAUPMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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